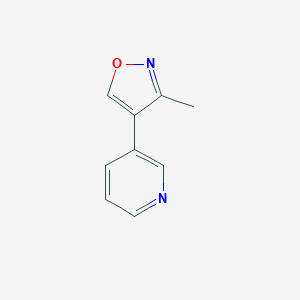
3-Methyl-4-(pyridin-3-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyridin-3-yl)isoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of isoxazole derivatives and has been found to exhibit interesting biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-4-(pyridin-3-yl)isoxazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-4-(pyridin-3-yl)isoxazole have been studied extensively. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been found to reduce the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. Moreover, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-4-(pyridin-3-yl)isoxazole in lab experiments is its relatively simple synthesis method. Moreover, this compound exhibits interesting biological activities that make it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on 3-Methyl-4-(pyridin-3-yl)isoxazole. One of the directions is to explore its potential as a therapeutic agent for various diseases. For instance, further studies can be conducted to investigate its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of other biologically active compounds. Moreover, studies can be conducted to improve the solubility and bioavailability of this compound, which can enhance its potential as a drug candidate.
In conclusion, 3-Methyl-4-(pyridin-3-yl)isoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(pyridin-3-yl)isoxazole involves the reaction of 3-pyridinecarboxaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction proceeds through a cyclization process to form the isoxazole ring. This method has been reported to yield the desired compound in good to excellent yields.
Applications De Recherche Scientifique
The unique chemical structure of 3-Methyl-4-(pyridin-3-yl)isoxazole has attracted the attention of researchers in various fields. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been used as a building block in the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
181178-92-7 |
|---|---|
Nom du produit |
3-Methyl-4-(pyridin-3-yl)isoxazole |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-methyl-4-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-9(6-12-11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
Clé InChI |
XUNCNWCVSKDGGW-UHFFFAOYSA-N |
SMILES |
CC1=NOC=C1C2=CN=CC=C2 |
SMILES canonique |
CC1=NOC=C1C2=CN=CC=C2 |
Synonymes |
Pyridine, 3-(3-methyl-4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




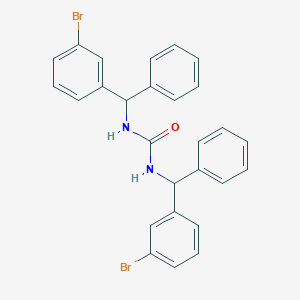
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

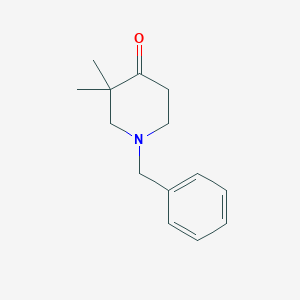

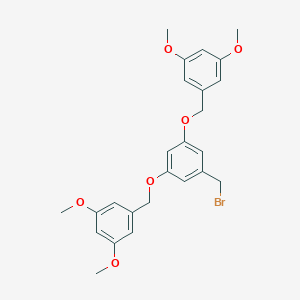
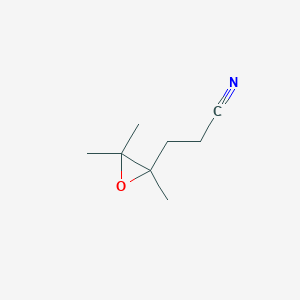
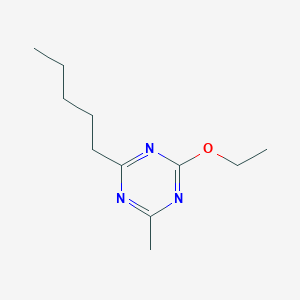
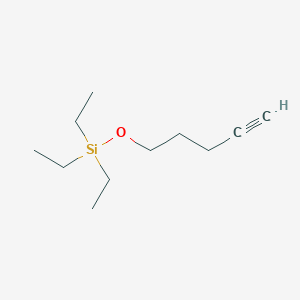
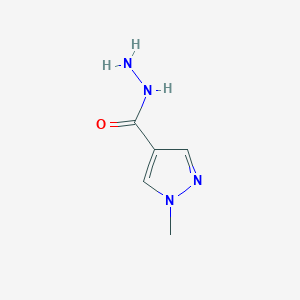
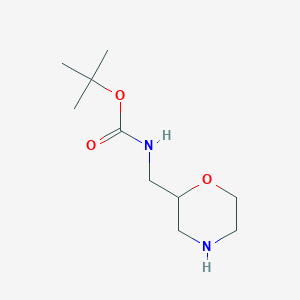
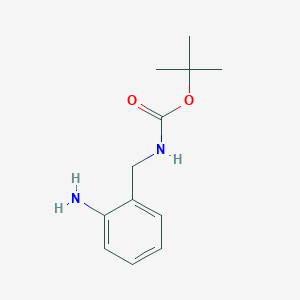
![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)